4-Nitrobenzyl alcohol
Overview
Description
4-Nitrobenzyl alcohol is an organic compound with the molecular formula C7H7NO3. It is a member of the class of benzyl alcohols, characterized by a benzyl alcohol substituted at the para-position by a nitro group. This compound appears as a yellow crystalline powder and is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Nitrobenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol substituted at the para-position by a nitro group . It is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas . It is a potential building block in the synthesis of various pharmaceuticals .
Mode of Action
It is known that secondary, tertiary, allylic, and benzylic alcohols, like this compound, appear to react by a mechanism that involves the formation of a carbocation, in an s n 1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
This compound is used to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas
Result of Action
It is known that it is used as a building block in the synthesis of various pharmaceuticals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be water-soluble , which means it may spread in water systems This solubility can affect its distribution and bioavailability in the body.
Biochemical Analysis
Biochemical Properties
4-Nitrobenzyl alcohol is involved in biochemical reactions, particularly in the catabolism of 4-nitrotoluene by Pseudomonas
Cellular Effects
The cellular effects of this compound are not well studied. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to undergo reactions at the benzylic position, which involves the formation of a carbocation . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in the catabolism of 4-nitrotoluene by Pseudomonas . It is converted to benzaldehyde and 4-nitrobenzaldehyde by this compound dehydrogenase
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol, where benzyl alcohol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the para-nitro product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzaldehyde. This process involves the reduction of 4-nitrobenzaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When subjected to oxidation, this compound can be converted to 4-nitrobenzaldehyde. Further oxidation can lead to the formation of 4-nitrobenzoic acid .
Reduction: Reduction of this compound typically yields 4-aminobenzyl alcohol. This reaction can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride .
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, acetylation of this compound using acetic anhydride in the presence of a catalyst can yield 4-nitrobenzyl acetate .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acetic anhydride with a catalyst like sodium bicarbonate.
Major Products:
Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid.
Reduction: 4-Aminobenzyl alcohol.
Substitution: 4-Nitrobenzyl acetate.
Scientific Research Applications
4-Nitrobenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the metabolic pathways of nitroaromatic compounds. It serves as a model compound to investigate the enzymatic degradation of nitroaromatic pollutants by microorganisms .
Medicine: this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial and anticancer activities, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used as a precursor in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Comparison with Similar Compounds
4-Nitrobenzyl alcohol can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Both compounds share the nitrobenzyl structure, but 4-nitrobenzaldehyde has an aldehyde group instead of a hydroxyl group.
4-Aminobenzyl alcohol: This compound is the reduced form of this compound.
4-Nitrobenzoic acid: This compound is the oxidized form of this compound.
The uniqueness of this compound lies in its specific combination of a benzyl alcohol structure with a para-nitro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYGPATCNUWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052298 | |
Record name | 4-Nitrobenzyl alcohol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or tan powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzyl alcohol | |
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Vapor Pressure |
0.0000858 [mmHg] | |
Record name | 4-Nitrobenzyl alcohol | |
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CAS No. |
619-73-8, 51546-73-7 | |
Record name | 4-Nitrobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-73-8 | |
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Record name | Benzenemethanol, 4-nitro-, radical ion(1-) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=51546-73-7 | |
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Record name | 4-Nitrobenzyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619738 | |
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Record name | 4-Nitrobenzyl alcohol | |
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Record name | Benzenemethanol, 4-nitro- | |
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Record name | 4-Nitrobenzyl alcohol | |
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Record name | 4-nitrobenzyl alcohol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.648 | |
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Record name | P-NITROBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Nitrobenzyl alcohol?
A1: this compound has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol. []
Q2: How is the presence of this compound confirmed in a sample?
A2: Various techniques like HPLC [, ] and GC-MS [] are used for identification. 4-Nitrobenzyl esters can be analyzed using gel permeation chromatography with UV/refractive index detection. [] Additionally, spectroscopic methods like NMR and FTIR are valuable for characterization. []
Q3: What is the solubility of this compound in different solvents?
A3: While specific solubility data isn't provided in the research, it is mentioned that this compound is soluble in perfluoroheptane after complexation with specific ligands. [] Its solubility in other solvents likely varies depending on the solvent polarity.
Q4: How is this compound utilized in organic synthesis?
A4: this compound is a versatile building block for synthesizing various compounds. For instance, it is used as a starting material in the synthesis of 4-Nitrobenzyl 2-chloroacetate using immobilized lipase. [] It can also be converted to its corresponding acetate using sodium bicarbonate and acetic anhydride. []
Q5: Can this compound be used to study enzyme kinetics?
A5: Yes, this compound and its derivatives are valuable tools for studying enzyme kinetics. They are employed as chromophoric substrates to probe the catalytic mechanism of horse liver alcohol dehydrogenase (LADH). []
Q6: Is this compound involved in biocatalytic reactions?
A6: Yes, it is a substrate in the enzymatic synthesis of 4-Nitrobenzyl 2-chloroacetate using lipase as the catalyst. The reaction kinetics follows a double-substrate ping-pong mechanism with acid-substrate inhibition. [, ]
Q7: How does the structure of this compound influence its reactivity in catalytic oxidation?
A7: Studies on the photocatalytic oxidation of benzyl alcohol derivatives show that the presence of a nitro group on the aromatic ring of this compound has a detrimental effect on the selectivity of the process, compared to benzyl alcohol. []
Q8: How is this compound degraded in the environment?
A8: Certain Pseudomonas species can utilize this compound as a sole carbon and nitrogen source. [, , ] Degradation proceeds via oxidation to 4-Nitrobenzaldehyde and further to 4-Nitrobenzoate, with eventual mineralization to protocatechuate and ammonium. [, ]
Q9: What enzymes are involved in the bacterial degradation of this compound?
A9: Several enzymes play a role, including this compound dehydrogenase, 4-Nitrobenzaldehyde dehydrogenase, and protocatechuate 3,4-dioxygenase. [, ] Notably, the this compound dehydrogenase from Pseudomonas sp. strain TW3 is NAD(P)+ independent. []
Q10: How do structural modifications of this compound affect its reactivity?
A10: Studies using 4-Nitrobenzyl carbamates as potential bioreductive drug triggers revealed that electron-donating substituents on the benzyl ring accelerate the fragmentation rate of their corresponding hydroxylamines. This is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. []
Q11: Can the fragmentation rate of 4-Nitrobenzyl carbamates be controlled?
A11: Yes, incorporating α-methyl and/or electron-donating substituents on the benzyl ring can significantly enhance the fragmentation rate of 4-Nitrobenzyl carbamate hydroxylamines. []
Q12: Have computational methods been used to study this compound and its derivatives?
A12: Yes, DFT calculations have been employed to study the adsorption of 4-nitrobenzaldehyde (the oxidized form of this compound) onto gold nanoclusters, providing insights into the chemoselective hydrogenation mechanism. [] Additionally, DFT studies confirmed that the (Z)-keto-enehydrazine form of ligand precursors synthesized from acetylacetone and hydrazines is the most stable tautomer. []
Q13: Can QSAR models be used to predict the activity of this compound derivatives?
A13: Yes, QSAR correlations on steady-state kinetic data for the oxidation of benzyl alcohol derivatives by galactose oxidase revealed a change in the transition state character across the series, indicating the influence of substituents on the reaction mechanism. []
Q14: Is this compound used in material science applications?
A14: Yes, it is used as a label for carboxylic acid groups on the surface of carbon nanotubes. This allows for the quantification of carboxyl groups using voltammetry and XPS. []
Q15: What are the metabolic pathways of this compound in mammals?
A15: In rats, this compound is a metabolite of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene. [, ] Studies using rat hepatic microsomes showed that it can undergo N- and C-hydroxylation, with the former being the predominant pathway. []
Q16: Is this compound considered a mutagen?
A16: While this compound itself hasn't been directly identified as a mutagen in these studies, some of its metabolites, such as 2,4-diaminotoluene and 2,4-dinitrobenzaldehyde, exhibit significant mutagenicity in Salmonella typhimurium strains. []
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